DNA Interstrand Cross-Linking: Mono-Aziridinyl Quinones vs. Non-Aziridinyl Quinones
In a systematic study of 16 1,4-benzoquinones, all alkylmonoaziridinyl-1,4-benzoquinones, including 2-aziridinyl-5-ethyl-1,4-benzoquinone, demonstrated the ability to form DNA interstrand cross-links after reductive activation. In contrast, structurally analogous compounds lacking an aziridine group were completely unable to cross-link DNA [1]. This binary functional difference is quantitatively described by the presence versus absence of cross-link formation.
| Evidence Dimension | DNA interstrand cross-link formation after reduction |
|---|---|
| Target Compound Data | Positive (cross-links formed) |
| Comparator Or Baseline | Non-aziridinyl 1,4-benzoquinone analogs (e.g., 2,5-dimethyl-1,4-benzoquinone) |
| Quantified Difference | Qualitative: cross-linking (+) vs. no cross-linking (-) |
| Conditions | Calf thymus DNA; reduction by DT-diaphorase or chemical reductant; neutral to acidic pH |
Why This Matters
This is a mechanistic determinant of cytotoxic potency; compounds lacking this ability cannot be considered functional replacements.
- [1] Mayalarp, S. P.; Hargreaves, R. H.; Butler, J.; O'Hare, C. C.; Hartley, J. A. Cross-linking and sequence specific alkylation of DNA by aziridinylquinones. 1. Quinone methides. J. Med. Chem. 1996, 39 (2), 531-537. DOI: 10.1021/jm950629q. View Source
